(2R,3R)-2-(1-Methylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride
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Overview
Description
(2R,3R)-2-(1-Methylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride is a synthetic organic compound that belongs to the class of oxane carboxylic acids. This compound is characterized by the presence of a methylimidazole group attached to an oxane ring, which is further substituted with a carboxylic acid group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1-Methylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylimidazole Group: The methylimidazole group can be introduced through a nucleophilic substitution reaction.
Addition of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylimidazole group.
Reduction: Reduction reactions may target the oxane ring or the carboxylic acid group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with additional oxygen functionalities, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Biochemical Studies: It can be used to study biochemical pathways involving oxane derivatives.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects.
Pharmacology: Studies may focus on its pharmacokinetics and pharmacodynamics.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be a precursor for the production of other chemicals.
Mechanism of Action
The mechanism by which (2R,3R)-2-(1-Methylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methylimidazole group may play a crucial role in binding to these targets, while the oxane ring and carboxylic acid group contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(1-Methylimidazol-2-yl)oxane-3-carboxylic acid
- (2R,3R)-2-(1-Methylimidazol-2-yl)oxane-3-carboxylic acid;hydrobromide
- (2R,3R)-2-(1-Methylimidazol-2-yl)oxane-3-carboxylic acid;hydrosulfate
Uniqueness
The hydrochloride form of the compound is unique due to its enhanced solubility and stability compared to other salt forms. This makes it particularly useful in pharmaceutical applications where these properties are crucial.
Properties
IUPAC Name |
(2R,3R)-2-(1-methylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-12-5-4-11-9(12)8-7(10(13)14)3-2-6-15-8;/h4-5,7-8H,2-3,6H2,1H3,(H,13,14);1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKDSZBDBQBFDJ-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCCO2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCCO2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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